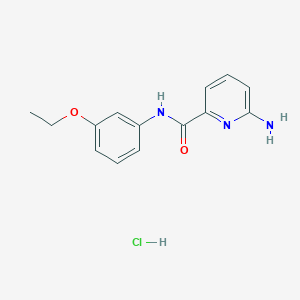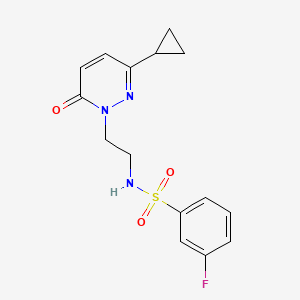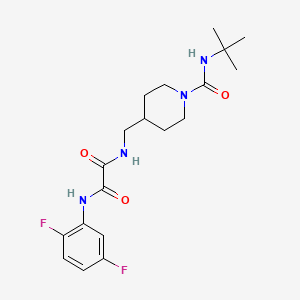
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,5-difluorophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,5-difluorophenyl)oxalamide is a useful research compound. Its molecular formula is C19H26F2N4O3 and its molecular weight is 396.439. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,5-difluorophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2,5-difluorophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis Techniques : The compound is synthesized using a novel six-step process, including steps such as tandem Heck-lactamization and a highly chemoselective Grignard addition. This synthesis supports drug development programs, as seen in the preparation of a p38 MAP kinase inhibitor (Chung et al., 2006).
Molecular Interaction Studies : Molecular interactions of similar compounds with cannabinoid receptors have been studied, providing insights into the structure-activity relationships and potential pharmacological applications (Shim et al., 2002).
Pharmacological and Biological Research
HIV-1 Research : Research indicates the potential utility of similar compounds in blocking interactions between HIV-1 gp120 and its receptor CD4, offering insights into the treatment of HIV-1 (Yoshimura et al., 2010).
Platelet Aggregation Inhibition : Certain carbamoylpiperidine analogues have shown significant activity in inhibiting platelet aggregation, suggesting potential applications in cardiovascular diseases (Youssef et al., 2011).
Luminescent Compounds Development : Benzodiazaborole derivatives involving similar chemical structures have been explored for their potential in creating luminescent compounds, which can have various applications in scientific imaging and diagnostics (Weber et al., 2013).
Adrenoceptor Antagonist Studies : Research into related compounds has contributed to the development of selective alpha1A-adrenoceptor antagonists, which have therapeutic potential in treating conditions like prostate hypertrophy and hypertension (Chang et al., 2000).
Catalytic Activity in Chemical Reactions : N,N'-Bisoxalamides have been found to enhance catalytic activity in copper-catalyzed coupling reactions, important in the synthesis of various pharmaceutical compounds (Bhunia et al., 2017).
Photocycloaddition Studies for Drug Synthesis : The compound has been used in studies focusing on [2+2]-photocycloaddition of dihydropyridones, which is significant for the development of new pharmaceuticals (Albrecht et al., 2008).
Research on Lewis Pairs : In organometallic chemistry, research has been conducted on hydrazides similar to this compound for their potential as active Lewis pairs in C-H bond activation, important in chemical synthesis (Uhl et al., 2016).
Channel Activation Studies : Studies on small-conductance Ca2+-activated K+ channels have used compounds structurally related to this compound, enhancing the understanding of channel activation and potential therapeutic applications (Hougaard et al., 2009).
Ionic Liquid Solutions Research : Research into the properties of piperidinium-based ionic liquids, which share structural similarities, contributes to a deeper understanding of their applications in various industrial and scientific contexts (Chen et al., 2014).
Antibacterial Agent Development : The compound's structural analogues have been investigated for their antibacterial activities, providing a basis for developing new antibiotics (Bouzard et al., 1992).
Antiobesity Research : Similar compounds have been studied for their effects on food intake and body weight, contributing to potential treatments for obesity (Hildebrandt et al., 2003).
Orexin Receptor Mechanisms in Eating Disorders : The impact of related compounds on orexin receptors has been explored, offering insights into treatment strategies for eating disorders (Piccoli et al., 2012).
Propiedades
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2,5-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N4O3/c1-19(2,3)24-18(28)25-8-6-12(7-9-25)11-22-16(26)17(27)23-15-10-13(20)4-5-14(15)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,22,26)(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZBHAHFUTUFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide](/img/structure/B2997812.png)
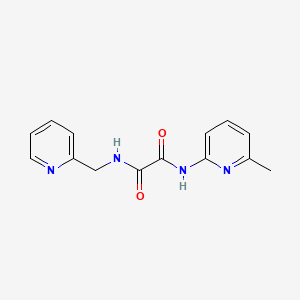
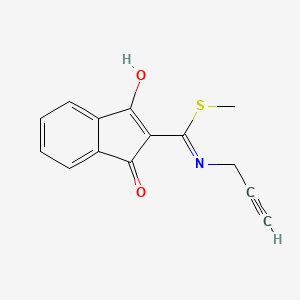
![N-[[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2997815.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-ethoxynicotinate](/img/structure/B2997820.png)
![(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2997823.png)
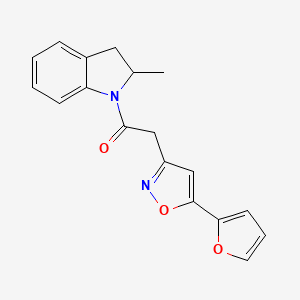
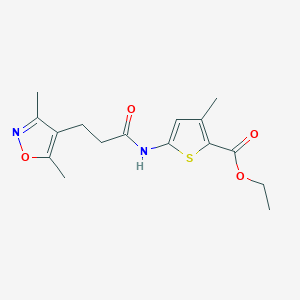
![3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2997829.png)
![5-(3-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2997830.png)

